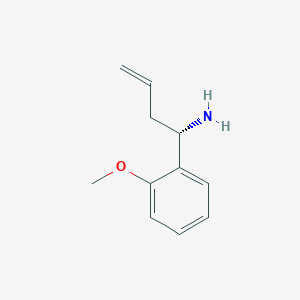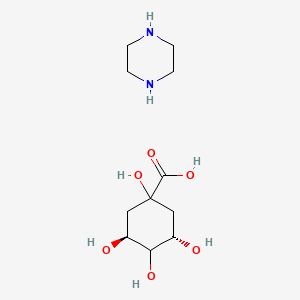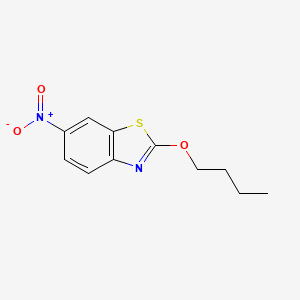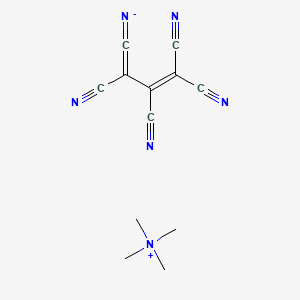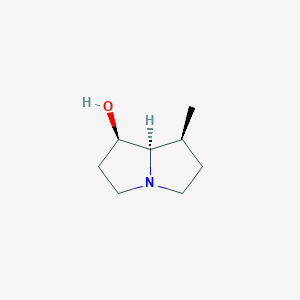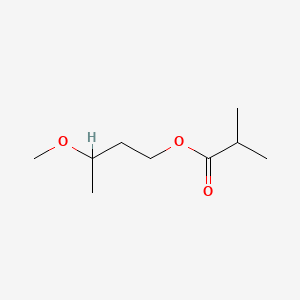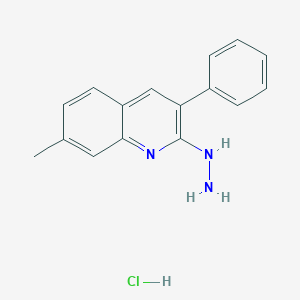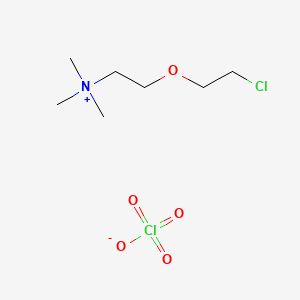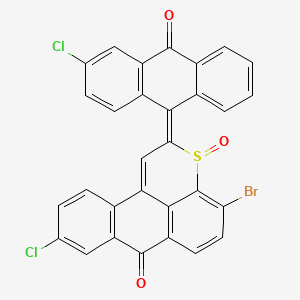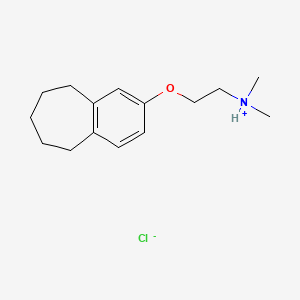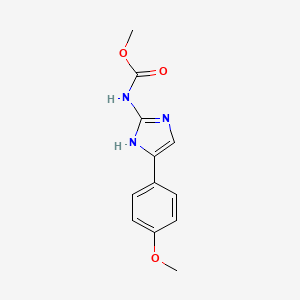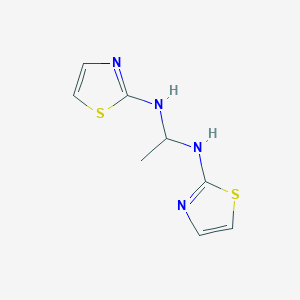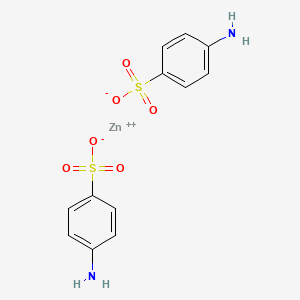
Sulfanilate Zinc Anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanilate Zinc Anhydrous is a chemical compound formed by the combination of zinc ions and sulfanilic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its stability and reactivity, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanilate Zinc Anhydrous can be synthesized through the reaction of zinc sulfate with sulfanilic acid. The reaction typically involves dissolving zinc sulfate in water and then adding sulfanilic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified through filtration and drying processes to obtain the anhydrous form .
Chemical Reactions Analysis
Types of Reactions
Sulfanilate Zinc Anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zinc and sulfanilate derivatives.
Reduction: Reduction reactions can lead to the formation of zinc metal and sulfanilic acid.
Substitution: The sulfanilate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the reaction pathway and products .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc metal, and various substituted sulfanilate compounds. These products have diverse applications in different fields, including catalysis, material science, and pharmaceuticals .
Scientific Research Applications
Sulfanilate Zinc Anhydrous has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sulfanilate Zinc Anhydrous involves its interaction with various molecular targets and pathways. In biological systems, zinc ions play a crucial role in enzyme function and cellular processes. The sulfanilate group can interact with proteins and other biomolecules, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular pathways makes it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Zinc Sulfate: A common zinc compound used in various applications, including supplements and industrial processes.
Sulfanilic Acid: The parent compound of sulfanilate, used in the production of dyes and as a reagent in chemical synthesis.
Zinc Oxide: Widely used in cosmetics, pharmaceuticals, and as a catalyst in chemical reactions
Uniqueness
Sulfanilate Zinc Anhydrous is unique due to its combination of zinc and sulfanilate, providing distinct properties not found in other similar compounds. Its stability, reactivity, and potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
22484-64-6 |
|---|---|
Molecular Formula |
C12H12N2O6S2Zn |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
zinc;4-aminobenzenesulfonate |
InChI |
InChI=1S/2C6H7NO3S.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4H,7H2,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
RIUORJCWAHCMSA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].[Zn+2] |
Related CAS |
121-57-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


